molecular formula C7H6F3NO2 B12901217 4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one CAS No. 110582-75-7

4-(Propan-2-ylidene)-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12901217
CAS No.: 110582-75-7
M. Wt: 193.12 g/mol
InChI Key: JFGASMPQLVMZRS-UHFFFAOYSA-N
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Description

4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:

    Starting Materials: Appropriate ketones and nitriles.

    Cyclization Reaction: Using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to induce cyclization.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylidene)-2-(trifluoromethyl)oxazol-5

Properties

CAS No.

110582-75-7

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

4-propan-2-ylidene-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C7H6F3NO2/c1-3(2)4-5(12)13-6(11-4)7(8,9)10/h1-2H3

InChI Key

JFGASMPQLVMZRS-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)OC(=N1)C(F)(F)F)C

Origin of Product

United States

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